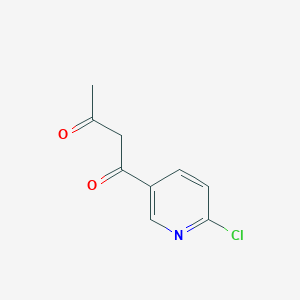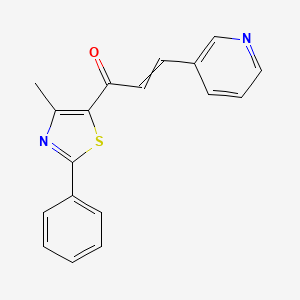
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant application of this compound is its role in antimicrobial activities. Research indicates that derivatives containing the thiazole moiety, similar to the compound , show promising antimicrobial properties against various microorganisms. For instance, Abdelhamid et al. (2010) synthesized compounds from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, which were tested for antimicrobial properties (Abdelhamid et al., 2010). Similarly, Patel and Patel (2017) explored the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone, which shares structural similarities with the compound of interest (Patel & Patel, 2017).
Application in Metal Complex Synthesis
This compound also finds use in the synthesis of metal complexes. Menzel et al. (2010) discussed the synthesis of novel ligands that include a thiazole subunit and their use as chelating ligands in the synthesis of metal complexes (Menzel et al., 2010). Ghorbanloo et al. (2017) reported the synthesis of dioxidovanadium(V) complexes containing benzodithiazole as ligands, showcasing the utility of thiazole derivatives in complex formation (Ghorbanloo et al., 2017).
Anticancer Applications
There is also research exploring the potential anticancer properties of compounds similar to (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(3-pyridinyl)-2-propen-1-one. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and demonstrated their high antiproliferative activity against various cancer cell lines (Ivasechko et al., 2022).
QSAR Analysis for Antioxidant Activity
The compound's derivatives have been subject to quantitative structure-activity relationship (QSAR) analysis to predict antioxidant activities. Drapak et al. (2019) conducted a QSAR-analysis on derivatives of 1,3-thiazol-5-yl]ethane-1-one to assess their potential as antioxidants (Drapak et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAFKDHGRSNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
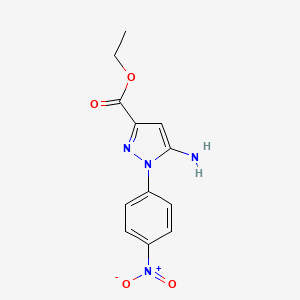
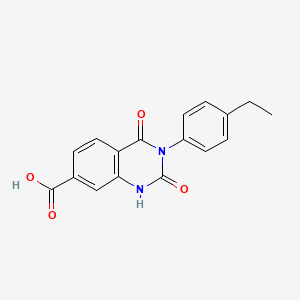
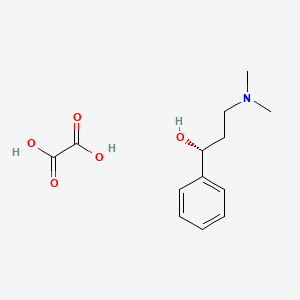
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)

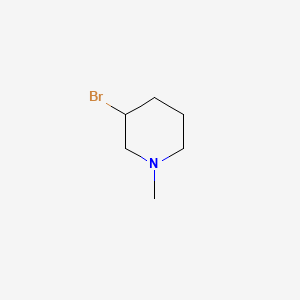

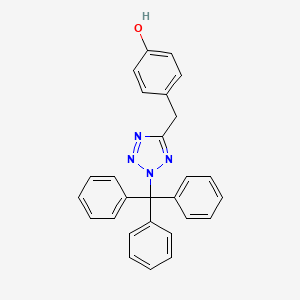

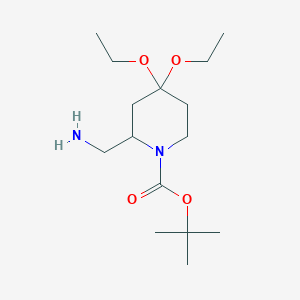
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
